Muromonab-CD3 vs Antithymocyte Globulin: Comparative Reversal Rates in Steroid-Resistant Pediatric Renal Allograft Rejection
In a comparative retrospective study of 49 pediatric renal transplant recipients with corticosteroid-resistant acute rejection, muromonab-CD3 (OKT3) demonstrated a numerically higher reversal rate compared to antithymocyte globulin (ATG). Reversal of rejection was achieved in 22 of 23 OKT3-treated patients (96%) versus 21 of 26 ATG-treated patients (81%) (P=NS). However, re-rejection within one month post-therapy occurred more frequently in the OKT3 group (9 of 22 patients, 41%) than in the ATG group (2 of 21 patients, 10%) (P<0.05) [1].
| Evidence Dimension | Acute rejection reversal rate and post-treatment re-rejection incidence |
|---|---|
| Target Compound Data | Reversal rate: 96% (22/23); Re-rejection within 1 month: 41% (9/22) |
| Comparator Or Baseline | Antithymocyte globulin (ATG): Reversal rate 81% (21/26); Re-rejection within 1 month: 10% (2/21) |
| Quantified Difference | Reversal rate absolute difference: +15 percentage points; Re-rejection absolute difference: +31 percentage points (P<0.05) |
| Conditions | Pediatric patients with corticosteroid-resistant acute renal allograft rejection; 49 total subjects; retrospective single-center study |
Why This Matters
Procurement selection for steroid-resistant rejection protocols must weigh the superior acute reversal efficacy of muromonab-CD3 (+15% absolute) against its significantly higher early re-rejection risk requiring subsequent corticosteroid intervention.
- [1] Niaudet P, Jean G, Broyer M, Chatenoud L. Evaluation of OKT3 monoclonal antibody and anti-thymocyte globulin in the treatment of steroid-resistant acute allograft rejection in pediatric renal transplants. Pediatr Nephrol. 1993 Jun;7(3):259-262. View Source
